molecular formula C13H21N3O2Si B8254554 [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol

[7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol

Cat. No.: B8254554
M. Wt: 279.41 g/mol
InChI Key: HAIUOFGCNQGZJM-UHFFFAOYSA-N
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Description

The compound [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol is a pyrrolo[2,3-d]pyrimidine derivative featuring a hydroxymethyl group at position 4 and a 2-trimethylsilylethoxymethyl (SEM) protecting group at position 6. The SEM group [(CH2CH2OCH2Si(CH3)3)] is commonly employed in organic synthesis to enhance stability and modulate reactivity during synthetic processes .

Properties

IUPAC Name

[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2Si/c1-19(2,3)7-6-18-10-16-5-4-11-12(8-17)14-9-15-13(11)16/h4-5,9,17H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIUOFGCNQGZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxy Group: The ethoxy group is attached through an etherification reaction, often using ethyl iodide and a suitable base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the pyrrolopyrimidine core to its corresponding dihydro derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydro derivatives of the pyrrolopyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
[7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol (Target) C14H21N3O3Si ~307.09 SEM (position 7), hydroxymethyl (position 4) Not explicitly reported
7H-Pyrrolo[2,3-d]pyrimidine-4-methanol C7H7N3O 149.15 Hydroxymethyl (position 4) Unreported
SRI-32007 (Cyr997) C15H20N6O3S 364.42 Methylsulfonyl (position 7), morpholino (position 2), pyrimidin-2-amine Antiviral (HBV inhibition)
[(3R)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanol C13H18N4O 246.31 Piperidinyl (position 4), hydroxymethyl (piperidine ring) Unreported
4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine C13H17N5O5 323.31 Ribofuranosyl (sugar moiety, position 7), methoxy (position 4) Potential nucleoside analog

Impact of Substituents on Physicochemical Properties

  • Hydrogen-Bonding Capacity: Hydroxymethyl and morpholino groups (e.g., in SRI-32007) enhance solubility and target interactions, whereas the SEM group reduces polarity .
  • Steric Effects : Bulky substituents like SEM or ethoxyphenyl () may hinder binding to enzymatic pockets, influencing activity .

Biological Activity

The compound [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol, also known by its IUPAC name (7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other diseases. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The molecular formula of the compound is C13H21N3O2SiC_{13}H_{21}N_{3}O_{2}Si with a molecular weight of 279.42 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class can selectively inhibit certain receptor tyrosine kinases (RTKs), particularly the Colony-Stimulating Factor 1 Receptor (CSF1R). This receptor plays a critical role in macrophage differentiation and maintenance, making it a target for therapies against various cancers and inflammatory diseases. Inhibition of CSF1R has shown promise in preclinical studies for treating tumors and modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol is influenced by its structural components. A study highlighted that modifications to the pyrrole nitrogen and substitution patterns on the pyrimidine ring could significantly alter potency against CSF1R and other kinases such as PDGFR (Platelet-Derived Growth Factor Receptor) .

Table 1: Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidines

Compound IDSubstituentsCSF1R IC50 (nM)EGFR IC50 (nM)
Compound 1-<1>1000
Compound 2Methyl at N410500
Compound 3Hydroxyl at C550>1000

Antitumor Effects

In vitro studies have demonstrated that [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol exhibits potent antitumor activity by inhibiting CSF1R signaling pathways. This inhibition leads to reduced tumor-associated macrophage recruitment and activation, which is crucial in tumor progression and metastasis.

Case Studies

  • Preclinical Models : In mouse models of breast cancer, treatment with pyrrolo[2,3-d]pyrimidines resulted in significant tumor regression compared to controls. The mechanism involved the downregulation of CSF1R-mediated pathways.
  • Combination Therapies : When combined with standard chemotherapeutics, such as doxorubicin, this compound enhanced the overall efficacy by targeting both tumor cells and their microenvironment.

Pharmacokinetics

Pharmacokinetic profiling indicates that [7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol possesses favorable absorption and distribution characteristics. Studies suggest that it has moderate bioavailability with a half-life conducive to once-daily dosing regimens in potential therapeutic applications.

Safety Profile

While the compound shows promising biological activity, safety assessments are critical. Preliminary toxicity studies indicate that it may cause irritation upon contact but does not exhibit significant systemic toxicity at therapeutic doses.

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